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Methyl N-Boc-2-amino-5-iodopentanoate

Cat. No.: B13649807
M. Wt: 357.19 g/mol
InChI Key: UIRGEQFGUBOMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Alpha-Amino Acids as Chiral Building Blocks

Alpha-amino acids represent one of the most important classes of chiral compounds utilized in biological systems and synthetic chemistry. libretexts.orglibretexts.org As the fundamental building blocks of peptides and proteins, their structures are inherently chiral (with the exception of glycine), and nature almost exclusively produces them in the L-configuration. libretexts.orglibretexts.org This natural enantiopurity makes them highly valuable as "chiral pool" starting materials, allowing chemists to construct complex, stereochemically defined target molecules without the need for technically demanding asymmetric synthesis or resolution steps. researchgate.net

The utility of α-amino acids as chiral building blocks stems from the presence of at least two distinct functional groups—the amino group and the carboxylic acid group—attached to a stereogenic center. acs.org This arrangement allows for a wide range of chemical transformations to build more elaborate structures. acs.org For decades, chemists have leveraged these natural attributes for the synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net The defined three-dimensional arrangement of substituents is critical, as the biological activity of many complex molecules is intrinsically linked to their specific stereochemistry. myskinrecipes.com

The Role of the tert-Butoxycarbonyl (N-Boc) Group in Amino Protection Chemistry

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For the nucleophilic and basic amino group, the tert-butoxycarbonyl (Boc) group is arguably the most common and widely used protecting group in non-peptide chemistry. jk-sci.comresearchgate.net

The N-Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comwikipedia.org This process converts the reactive amine into a carbamate (B1207046), which is significantly less nucleophilic and basic. The popularity of the Boc group stems from its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases. organic-chemistry.org This stability allows for selective chemical manipulation of other parts of the molecule without disturbing the protected amine.

A key feature of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed (deprotected) using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in methanol. jk-sci.comwikipedia.org This deprotection mechanism proceeds via the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to regenerate the free amine. jk-sci.com This predictable and clean removal under specific, mild acidic conditions, while remaining stable to other reagents, makes the N-Boc group a cornerstone of modern protecting group strategy in organic synthesis. organic-chemistry.orgresearchgate.net

Overview of Iodo-Functionalized Amino Acid Derivatives in Synthetic Strategy

The incorporation of a halogen, particularly iodine, onto an organic scaffold dramatically enhances its synthetic utility. Iodo-functionalized compounds are highly valued precursors for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in key catalytic cycles, such as those for Suzuki, Heck, and Sonogashira couplings.

When applied to amino acid derivatives, iodo-functionalization opens up a vast array of possibilities for structural diversification. myskinrecipes.com An iodine atom can be strategically placed on the amino acid side chain, transforming it into a versatile handle for subsequent elaboration. This allows for the attachment of a wide variety of substituents, including aryl, heteroaryl, vinyl, and alkynyl groups, which are difficult to install using traditional methods. This approach is instrumental in the synthesis of non-natural amino acids, which are of great interest for creating novel peptides and pharmaceuticals with modified properties. nih.gov The ability to use these iodo-derivatives in powerful bond-forming reactions makes them key strategic intermediates for building molecular complexity. myskinrecipes.comacs.org

Contextualization of Methyl N-Boc-2-amino-5-iodopentanoate within Amino Acid Chemistry

This compound is a prime example of a molecule that synergistically combines the strategic advantages discussed in the preceding sections. It is a highly functionalized chiral building block designed for sophisticated multi-step synthesis. myskinrecipes.com An analysis of its structure reveals its inherent utility:

Chiral Amino Acid Core: Derived from a pentanoic acid backbone with a stereocenter at the alpha-carbon, it provides a defined three-dimensional framework essential for creating stereospecific target molecules. myskinrecipes.com

N-Boc Protecting Group: The amine functionality is protected as its tert-butyl carbamate, rendering it inert to a wide range of reagents while allowing for its selective deprotection under acidic conditions to participate in subsequent reactions like amide bond formation. myskinrecipes.com

Terminal Iodo Group: The iodine atom at the end of the five-carbon chain serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling significant structural elaboration. myskinrecipes.com

Methyl Ester: The carboxylic acid is protected as a methyl ester, which can be easily hydrolyzed to the free acid when needed for reactions such as peptide coupling. myskinrecipes.com

This combination of features makes this compound a valuable intermediate in the synthesis of complex bioactive molecules, particularly enzyme inhibitors and peptide-based drugs where specific stereochemistry and diverse side-chain functionality are critical for biological activity. myskinrecipes.com

Chemical Data

Below are interactive tables detailing the key properties of the primary compound discussed in this article.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₂₀INO₄ myskinrecipes.com
Molecular Weight357.19 g/mol myskinrecipes.com
CAS Number162007-08-1 myskinrecipes.com
AppearanceNot specified in sources

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20INO4 B13649807 Methyl N-Boc-2-amino-5-iodopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20INO4

Molecular Weight

357.19 g/mol

IUPAC Name

methyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)

InChI Key

UIRGEQFGUBOMIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC

Origin of Product

United States

Methodologies for the Chemical Synthesis of Methyl N Boc 2 Amino 5 Iodopentanoate

Optimization of Reaction Conditions and Scalability for Academic Research

For academic research purposes, the synthesis of Methyl N-Boc-2-amino-5-iodopentanoate must be reproducible and amenable to scale-up from milligram to multigram quantities. Optimization focuses on maximizing yield, minimizing side products, and ensuring ease of purification.

Key parameters for optimization include:

Stoichiometry: The molar ratios of reactants and reagents are adjusted to drive the reaction to completion while minimizing waste and the formation of byproducts from excess reagents.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For instance, polar aprotic solvents like DMF or acetonitrile (B52724) are often used for SN2 reactions.

Temperature: Reaction temperatures are controlled to ensure an adequate reaction rate without promoting side reactions or decomposition of thermally sensitive intermediates. Many steps in such syntheses are performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity.

Reaction Time: Reactions are monitored (e.g., by thin-layer chromatography, TLC) to determine the optimal time for completion, avoiding prolonged reaction times that might lead to product degradation.

Purification: For academic-scale synthesis, purification is almost exclusively done by flash column chromatography on silica (B1680970) gel. The solvent system for chromatography must be optimized to provide good separation between the desired product and any impurities.

Scaling up a reaction from a few milligrams to several grams can present challenges. Maintaining efficient stirring and consistent temperature control becomes more critical. The workup procedure may also need to be adapted; for example, an extraction that is simple on a small scale may become cumbersome on a larger scale, requiring larger glassware and solvent volumes. The economic viability and practicality of the chosen reagents also become more significant on a larger scale. researchgate.net

Protective Group Strategies and Deprotection Regimes Relevant to Methyl N Boc 2 Amino 5 Iodopentanoate

Compatibility of Protecting Groups with Downstream Synthetic Transformations

The combination of N-Boc and methyl ester protecting groups in a molecule like Methyl N-Boc-2-amino-5-iodopentanoate provides a robust and orthogonal system for synthetic manipulations. researchgate.netresearchgate.net The key to this compatibility lies in the distinct chemical mechanisms required for their removal.

Selective N-terminus Deprotection : The N-Boc group can be removed using strong acids like TFA without affecting the methyl ester at the C-terminus. biosynth.com This allows for the selective elongation of a peptide chain at the N-terminus.

Selective C-terminus Deprotection : The methyl ester can be hydrolyzed under basic conditions, which leave the acid-sensitive Boc group intact. organic-chemistry.org This enables modifications at the carboxyl end, such as coupling with an amine or reduction to an alcohol.

This orthogonality is critical for complex syntheses. For example, after the removal of the Boc group from this compound, the resulting free amine can be coupled with another N-protected amino acid. Conversely, selective hydrolysis of the methyl ester would yield the N-Boc protected carboxylic acid, ready for coupling with an amino-ester. The presence of the iodo- functionality on the side chain also requires consideration, as it is generally stable to the acidic and basic conditions used for deprotection of the termini, allowing for subsequent cross-coupling reactions.

Methodologies for N-Boc Deprotection (e.g., Acidic Conditions with TFA)

The standard and most common method for the cleavage of the N-Boc group is acidolysis. rsc.org Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness, volatility, and ability to dissolve most protected peptides. nih.gov The reaction is typically performed by treating the N-Boc protected substrate with a solution of TFA in a chlorinated solvent, most commonly dichloromethane (B109758) (DCM). peptide.comcommonorganicchemistry.com

The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the collapse of the intermediate to release the free amine (as its TFA salt), carbon dioxide, and a stable tert-butyl cation. organic-chemistry.org The tert-butyl cation is a reactive electrophile that can cause side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine. To prevent this, "scavengers" like thioanisole (B89551) or triisopropylsilane (B1312306) are often added to the cleavage cocktail, although this is less critical for a simple amino acid derivative.

After the reaction is complete, the volatile TFA and DCM can be removed under reduced pressure. reddit.com It is important to note that the deprotected amino group is obtained as its trifluoroacetate (B77799) salt, which must be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), before proceeding with a subsequent coupling reaction. peptide.com

Reagent/Solvent SystemConcentrationTypical Reaction TimeNotes
TFA / Dichloromethane (DCM)25-50% v/v1-2 hoursThe most common and general condition for solution-phase deprotection. commonorganicchemistry.com
Neat TFA100%15-60 minutesUsed for more resistant substrates or in solid-phase synthesis.
HCl in Dioxane or Ethyl Acetate (B1210297)4 M10-30 minutesAn alternative to TFA; provides the amine as a hydrochloride salt. rsc.org

This table presents common methodologies and conditions for the acid-catalyzed deprotection of the N-Boc group.

Chemical Reactivity and Functionalization of Methyl N Boc 2 Amino 5 Iodopentanoate

Nucleophilic Substitution Reactions at the Iodo-Pentanoate Moiety

The primary iodide in Methyl N-Boc-2-amino-5-iodopentanoate is a key functional group that readily participates in nucleophilic substitution reactions, providing a straightforward method for introducing a variety of functionalities.

The introduction of an azide (B81097) group at the 5-position of the pentanoate chain is a common strategy to introduce a nitrogen-containing functional group. This is typically achieved through a direct nucleophilic substitution reaction with an azide salt, such as sodium azide. This reaction proceeds via an SN2 mechanism.

The resulting azido (B1232118) compound, Methyl N-Boc-2-amino-5-azidopentanoate, can then be reduced to the corresponding primary amine. A particularly mild and efficient method for this transformation is the Staudinger reduction. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.orgnih.gov This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org The mild conditions of the Staudinger reduction are advantageous as they are compatible with the other functional groups present in the molecule, namely the Boc-protecting group and the methyl ester. organicchemistrytutor.com

ReactantReagentProductReaction Type
This compoundSodium Azide (NaN₃)Methyl N-Boc-2-amino-5-azidopentanoateNucleophilic Substitution (SN2)
Methyl N-Boc-2-amino-5-azidopentanoate1. Triphenylphosphine (PPh₃) 2. Water (H₂O)Methyl N-Boc-2,5-diaminopentanoateStaudinger Reduction

The iodo group can be displaced by a thiol or thiolate nucleophile to form a thioether linkage. This reaction is a fundamental method for carbon-sulfur bond formation and proceeds readily with alkyl iodides. acsgcipr.org The resulting thioether-containing amino acid derivative can be a valuable intermediate for the synthesis of more complex molecules, including those with cyclic structures.

Intramolecular cyclization of derivatives of this compound can lead to the formation of various heterocyclic systems. For instance, after conversion of the iodide to a suitable nucleophile or electrophile, ring closure can be induced. Strategies for forming cyclic thioethers often involve the reaction of a thiol with an electrophilic center within the same molecule. qyaobio.comnih.govpnas.orgrsc.org For example, if the methyl ester is hydrolyzed to a carboxylic acid, and the iodo group is converted to a thiol, subsequent intramolecular cyclization could potentially lead to the formation of a macrocyclic lactone containing a thioether linkage.

Starting MaterialReagent(s)IntermediateProductReaction Sequence
This compound1. Thiol (R-SH) 2. BaseMethyl N-Boc-2-amino-5-(alkylthio)pentanoate-Thioether Formation
Suitably functionalized pentanoate derivative--Cyclic ThioetherIntramolecular Cyclization

Organometallic Cross-Coupling Reactions

The carbon-iodine bond in this compound is amenable to a variety of organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to mediate cross-coupling reactions involving alkyl halides. Several named reactions are of particular relevance:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the alkyl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This provides a direct route to alkynyl-substituted amino acid derivatives.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the alkyl iodide in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance.

Stille Coupling: The Stille reaction employs an organotin reagent as the coupling partner for the alkyl iodide, catalyzed by palladium.

These reactions allow for the introduction of a wide range of substituents at the 5-position of the pentanoate chain, including aryl, vinyl, and alkynyl groups.

ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Pd catalyst, BaseC-C
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu co-catalyst, BaseC-C (sp)
NegishiOrganozinc (R-ZnX)Pd or Ni catalystC-C
StilleOrganotin (R-SnR'₃)Pd catalystC-C

In addition to its role in Negishi coupling, zinc can be used to generate organozinc intermediates from alkyl iodides. These can then participate in various coupling reactions. Copper-catalyzed reactions also offer a range of possibilities for the functionalization of alkyl iodides. For instance, copper-catalyzed amination reactions can be employed to form carbon-nitrogen bonds.

Reactivity of the Methyl Ester and Boc-Protected Amine Functionalities

The methyl ester and the Boc-protected amine are generally stable under the conditions used for many of the reactions at the iodo-pentanoate moiety. However, they can be selectively transformed when desired.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent. Acidic hydrolysis is also possible but may risk the cleavage of the Boc group.

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability to a broad range of reaction conditions, including basic and nucleophilic reagents. It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. This orthogonality allows for the selective deprotection of the amine without affecting the ester group.

Functional GroupReactionReagentsProduct
Methyl EsterHydrolysisLiOH or NaOH in H₂O/solventCarboxylic Acid
Boc-Protected AmineDeprotectionTrifluoroacetic Acid (TFA) or HClPrimary Amine

Regioselectivity and Chemoselectivity in Multi-Functional Transformations

The presence of three distinct functional groups in this compound—a carbamate (B1207046) (Boc-protected amine), an ester, and a primary alkyl iodide—necessitates careful consideration of regioselectivity and chemoselectivity in any synthetic transformation. The inherent reactivity of each group can be modulated to achieve desired outcomes, primarily through the strategic choice of reagents and reaction conditions.

The tert-butoxycarbonyl (Boc) protecting group on the amine is generally stable under a wide range of conditions, effectively preventing the nitrogen from acting as a nucleophile in many reactions. organic-chemistry.orgnerdfighteria.infowikipedia.org This chemoselective protection is crucial, as a free amine would readily participate in intramolecular cyclization or intermolecular reactions. The primary iodide, being a good leaving group, renders the C-5 position highly electrophilic and susceptible to nucleophilic substitution. The methyl ester, while less reactive than an alkyl halide, can undergo hydrolysis, amidation, or reduction under specific conditions.

The most prominent multi-functional transformation of this compound is its intramolecular cyclization to form N-Boc-piperidine-2-carboxylate derivatives. This reaction is a classic example of regioselectivity, where the nucleophilic character of the deprotonated Boc-amine (after in situ or prior deprotection) selectively attacks the electrophilic C-5 carbon, leading to the formation of a six-membered ring.

The chemoselectivity of this process is highly dependent on the reaction conditions, particularly the choice of base and solvent. A strong, non-nucleophilic base is typically required to deprotonate the N-H bond of the carbamate without promoting competing reactions such as hydrolysis of the methyl ester.

Below is a data table summarizing typical conditions for the intramolecular cyclization and the observed selectivity:

EntryBaseSolventTemperature (°C)ProductSelectivity
1NaHTHF25-60Methyl N-Boc-piperidine-2-carboxylateHigh (Cyclization favored)
2K2CO3DMF80-100Methyl N-Boc-piperidine-2-carboxylateModerate (Some ester hydrolysis may occur)
3LiHMDSTHF-78 to 0Methyl N-Boc-piperidine-2-carboxylateHigh (Clean cyclization)

In the presence of external nucleophiles, a competition between intramolecular cyclization and intermolecular substitution can arise. The outcome is governed by factors such as the concentration of the external nucleophile, its nucleophilicity, and the reaction temperature. At low concentrations of an external nucleophile and under conditions that favor cyclization (e.g., higher temperatures to overcome the entropic barrier), the intramolecular pathway is generally preferred.

Furthermore, the chemoselectivity can be directed towards the functionalization of the iodide in the presence of the other groups. For instance, in palladium-catalyzed cross-coupling reactions, the carbon-iodine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, leaving the Boc-protected amine and the methyl ester intact. chemrxiv.org

The following table illustrates the chemoselective functionalization of the iodide:

EntryReaction TypeCatalyst/ReagentProductSelectivity
1Suzuki CouplingPd(PPh3)4, Arylboronic acid, BaseMethyl N-Boc-2-amino-5-arylpentanoateHigh (Selective C-C bond formation)
2Sonogashira CouplingPdCl2(PPh3)2, CuI, Alkyne, BaseMethyl N-Boc-2-amino-5-alkynylpentanoateHigh (Selective C-C bond formation)
3Nucleophilic SubstitutionNaN3Methyl N-Boc-2-amino-5-azidopentanoateHigh (Selective C-N bond formation)

Applications in Advanced Synthetic Organic Chemistry

Utilization as a Key Building Block in Complex Molecule Synthesis

The strategic placement of the iodo group at the terminus of a five-carbon chain, coupled with the protected amino acid core, allows for the introduction of diverse functionalities and the construction of intricate carbon skeletons. This makes Methyl N-Boc-2-amino-5-iodopentanoate an important starting material for molecules with significant biological or structural interest.

The N-Boc protecting group is fundamental to many peptide synthesis strategies. researchgate.net It masks the nucleophilicity of the α-amino group, preventing self-polymerization and allowing for controlled, stepwise elongation of a peptide chain. sigmaaldrich.com The synthesis of peptides is a process of forming amide bonds between amino acids. sigmaaldrich.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a growing peptide chain is anchored to an insoluble polymer support. bachem.com The Boc protection scheme is a well-established strategy in SPPS. peptide2.com The general process begins with the attachment of the first N-Boc-protected amino acid to a resin. peptide2.compeptide.com The synthesis proceeds through iterative cycles of N-α-Boc deprotection, typically using an acid like trifluoroacetic acid (TFA), followed by the coupling of the next N-Boc-protected amino acid. peptide2.comchempep.com

The use of activating agents is crucial for efficient amide bond formation. Common coupling reagents used in Boc-SPPS include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents such as HBTU and HATU, which enhance coupling yields and minimize side reactions. peptide2.com this compound, as a non-proteinogenic amino acid, can be incorporated into peptide sequences using these standard SPPS protocols to introduce a reactive handle for further modification either on the solid support or after cleavage. The terminal iodide allows for late-stage functionalization, such as the introduction of labels, cross-linkers, or other complex moieties.

SPPS StepReagent/ConditionPurpose
Attachment N-Boc-amino acid, Resin (e.g., Merrifield, PAM)Anchoring the first amino acid to the solid support.
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)Removal of the temporary N-α-Boc protecting group. peptide2.comchempep.com
Neutralization Diisopropylethylamine (DIEA) in DCMConversion of the TFA salt to a free amine for coupling. peptide.com
Coupling Next N-Boc-amino acid, Coupling reagent (e.g., DCC, HBTU)Formation of the peptide bond. peptide2.com
Cleavage Strong acid (e.g., HF, TFMSA)Detachment of the completed peptide from the resin. peptide2.com

In solution-phase peptide synthesis, all reactants are dissolved in a suitable solvent system. bachem.com This method is often employed for the large-scale synthesis of shorter peptides. sigmaaldrich.com Similar to SPPS, the Boc group is a common choice for temporary N-α-protection. bachem.com The coupling of N-Boc-protected amino acids, including derivatives like this compound, is typically achieved using coupling reagents that promote the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. youtube.com The carbodiimide method, utilizing reagents like DCC, is a classic approach. peptide2.com After each coupling step, the product is isolated and purified before proceeding to the next deprotection and coupling cycle. The terminal iodide of this compound remains available for subsequent transformations to create more complex peptide structures.

Restricting the conformational flexibility of peptides can lead to enhanced biological activity, receptor selectivity, and metabolic stability. researchgate.netiris-biotech.de The incorporation of non-natural amino acids and subsequent cyclization are common strategies to achieve conformational constraint. researchgate.netnih.gov this compound is an ideal precursor for creating such structures. The terminal iodide can be used to form cyclic peptides through intramolecular reactions. For example, after incorporation into a peptide chain, the iodide can react with a nucleophilic side chain, such as the thiol of a cysteine residue, to form a thioether linkage, thereby creating a cyclic peptide. researchgate.net This approach allows for precise control over the ring size and conformation of the final peptide, which is crucial for optimizing its interaction with biological targets. iris-biotech.de

Constraining StrategyRole of this compoundResulting Structure
Intramolecular Cyclization The terminal iodide acts as an electrophile for reaction with an internal nucleophile (e.g., Cys, Lys).Cyclic peptide with a covalent linkage between the side chains.
Side-Chain Modification The iodide allows for the introduction of bulky or rigid groups via substitution reactions.Peptide with sterically hindered side chains that restrict backbone rotation.
Cross-Linking Two iodinated residues can be cross-linked with a suitable bifunctional reagent.Bicyclic or bridged peptide structures. nih.gov

Many biologically active natural products and their analogues contain β-amino acid fragments. nih.gov The synthesis of enantiomerically pure N-Boc-β³-amino acid methyl esters can be achieved from α-amino acids, demonstrating a practical route to valuable chiral building blocks. nih.gov While not a direct application of the title compound, the methodologies for chain elongation and functionalization are relevant. The iodoalkyl side chain of this compound makes it a powerful tool for constructing the carbon skeletons of natural products. Through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Negishi couplings, the iodo group can be replaced with a wide variety of alkyl, alkenyl, alkynyl, or aryl groups. This allows for the efficient synthesis of complex side chains found in many natural products. For instance, this building block could be utilized in the formal synthesis of alkaloids or other nitrogen-containing natural products where a functionalized five-carbon chain is required. nih.gov

Heterocyclic amino acids are important components in modern drug discovery and serve as scaffolds for preparing more complex heterocyclic systems. nih.gov The reactivity of the terminal iodide in this compound allows for its use in the synthesis of various heterocyclic structures. Intramolecular cyclization via nucleophilic substitution is a straightforward approach. For example, after modification of the ester or the Boc-amine to introduce a suitable nucleophile, the terminal iodide can undergo an intramolecular reaction to form cyclic structures such as piperidines or other nitrogen-containing heterocycles. nih.gov Such reactions are fundamental in building the core structures of many pharmacologically active compounds.

Peptide Synthesis Methodologies

Design and Synthesis of Bioactive Mimetics and Probes

Information regarding the specific use of this compound in the design and synthesis of bioactive mimetics and probes is not available in the reviewed literature.

Incorporation into Phosphopeptide Analogues

There is no specific information available on the incorporation of this compound into phosphopeptide analogues.

Development of Modified Amino Acid Residues

Detailed research findings on the development of modified amino acid residues directly from this compound could not be found.

Role in the Synthesis of Prodrug Candidates

The role of this compound in the synthesis of prodrug candidates has not been specifically documented in the available research.

Spectroscopic and Chromatographic Methodologies for Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in Methyl N-Boc-2-amino-5-iodopentanoate can be determined.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum reveals distinct signals for each proton set. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the proton.

The protons of the tert-butyloxycarbonyl (Boc) protecting group are highly shielded and appear as a characteristic sharp singlet at approximately 1.45 ppm, integrating to nine protons. The methyl ester group also produces a singlet, corresponding to three protons, typically found around 3.73 ppm. The alpha-proton (H-2), being attached to a carbon bearing both the nitrogen and the ester group, is deshielded and appears as a multiplet around 4.25-4.35 ppm. The signal for the proton on the nitrogen of the carbamate (B1207046) (NH) is often a broad singlet or doublet around 5.0-5.5 ppm, and its position can be solvent-dependent.

The protons on the aliphatic chain (H-3 and H-4) appear as multiplets in the range of 1.70-2.10 ppm. The protons on the carbon adjacent to the iodine atom (H-5) are the most deshielded of the aliphatic chain protons due to the electronegativity of iodine, typically resonating as a triplet around 3.20 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.45Singlet9H
-CH₂- (C4)~1.80-1.95Multiplet2H
-CH₂- (C3)~1.95-2.10Multiplet2H
-CH₂I (C5)~3.20Triplet2H
-OCH₃ (Ester)~3.73Singlet3H
-CH- (C2)~4.25-4.35Multiplet1H
-NH- (Boc)~5.10Doublet/Broad Singlet1H

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the methyl ester is the most deshielded, appearing around 172-174 ppm, while the carbamate carbonyl of the Boc group resonates at approximately 155 ppm.

The quaternary carbon of the Boc group is found around 80 ppm, and its three equivalent methyl carbons give a strong signal at about 28.3 ppm. The methyl carbon of the ester appears near 52.5 ppm. The alpha-carbon (C-2) resonates around 53-54 ppm. The carbons of the pentyl chain appear at distinct positions; C-3 and C-4 are found in the aliphatic region (~30-35 ppm). A significant feature is the signal for the carbon bonded to iodine (C-5), which is strongly shielded by the heavy atom effect and appears far upfield, typically around 5-7 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH₂I (C5)~6.0
-C(CH₃)₃ (Boc)~28.3
-CH₂- (C4)~31.5
-CH₂- (C3)~33.0
-OCH₃ (Ester)~52.5
-CH- (C2)~53.5
-C(CH₃)₃ (Boc)~80.0
-C=O (Boc)~155.5
-C=O (Ester)~173.0

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. For this compound (C₁₁H₂₀INO₄), the exact mass is 373.0437 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million.

Under tandem MS (MS/MS) conditions, characteristic fragmentation patterns are observed. A common and diagnostic loss is that of the Boc group or parts of it. This can occur through the neutral loss of isobutylene (B52900) (56 Da) to give an intermediate that readily loses CO₂ (44 Da), resulting in a total loss of 100 Da. Another significant fragmentation pathway is the loss of the entire Boc group (-C(O)OC(CH₃)₃, 101 Da). Other observed fragments may arise from the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-CO₂CH₃, 59 Da) from the molecular ion or subsequent fragments.

Table 3: Expected ESI-MS Adducts and Fragments
m/z (Daltons)Assignment
396.0336[M+Na]⁺ (Sodium Adduct)
374.0516[M+H]⁺ (Protonated Molecule)
318.0721[M+H - C₄H₈]⁺ (Loss of isobutylene)
274.0822[M+H - C₅H₈O₂]⁺ (Loss of isobutylene and CO₂)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both the purification of this compound after synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. For N-Boc protected amino acid esters, reversed-phase HPLC is typically employed. researchgate.net A C18 (octadecylsilyl) column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and sharp peaks. To improve peak shape and resolution, acids like trifluoroacetic acid (TFA) or formic acid are frequently added to the mobile phase in small concentrations (e.g., 0.1%). Detection is usually performed with a UV detector, although the Boc-protected amino acid itself lacks a strong chromophore. Therefore, detection might be set at low wavelengths (~210 nm) where the carbamate and ester groups absorb, or an alternative detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer can be used.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. For this compound, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a relatively nonpolar solvent and a more polar solvent. A common system is a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. The ratio is adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the desired compound.

Since the compound is not strongly UV-active, visualization of the TLC plate is accomplished using a staining agent. A potassium permanganate (B83412) (KMnO₄) stain is effective as it reacts with the oxidizable parts of the molecule, leaving a yellow-brown spot on a purple background.

Silica Gel Column Chromatography for Purification

Silica gel column chromatography is a fundamental purification technique in organic synthesis, frequently employed to isolate N-Boc protected amino acid derivatives like this compound from reaction mixtures. google.com This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). researchgate.net The polarity of the target compound, which is influenced by the N-Boc protecting group and the methyl ester, dictates the choice of solvents for the mobile phase.

The purification process involves loading the crude reaction mixture onto a column packed with silica gel. researchgate.net An optimized solvent system is then passed through the column to elute the components at different rates. For N-Boc protected compounds, a variety of eluent systems have been successfully utilized, typically consisting of a mixture of a non-polar solvent (like hexane or pentane) and a more polar solvent (such as ethyl acetate or dichloromethane). nih.govrsc.org The ratio of these solvents is critical for achieving good separation.

While silica gel is considered somewhat acidic, the tert-butoxycarbonyl (Boc) protecting group is generally stable under typical flash chromatography conditions. chemicalforums.com However, prolonged exposure or highly acidic silica can potentially lead to the cleavage of the Boc group. chemicalforums.com In cases where the compound is sensitive to the acidity of silica gel, the silica can be neutralized by washing it with a solvent mixture containing a small amount of a basic amine, like triethylamine, before packing the column. amazonaws.com

Research Findings on Elution Systems

The selection of an appropriate eluent system is paramount for the effective separation of the desired product from impurities. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. For N-Boc protected amino acids and related derivatives, mixtures of hexane/ethyl acetate or dichloromethane/hexane are common choices. nih.govrsc.org The following table summarizes various solvent systems reported in the literature for the purification of analogous N-Boc protected compounds, which can serve as a starting point for optimizing the purification of this compound.

Eluent SystemTypical Ratio (v/v)Compound ClassReference
Hexane / Ethyl Acetate90:10 to 75:15bis-Boc diamines nih.gov
Pentane / Ethyl Acetate90:10Protected bromopropyl benzoate rsc.org
Hexanes / Ethyl Acetate / Triethylamine90:10:0.5N-Boc protected diamine derivative amazonaws.com
Dichloromethane / HexaneVariable GradientCarbazole derivatives rsc.org
Chloroform / Methanol95:5Mono-BOC-ethylenediamine researchgate.net

Monitoring the Purification

The progress of the column chromatography is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. researchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in this analysis. biotopics.co.uk Different compounds in the mixture will have different Rf values in a given eluent system, allowing for their separation and identification. biotopics.co.uk For N-Boc protected amino acid esters, the Rf value is typically targeted to be in the range of 0.2-0.4 for optimal separation on a column.

The table below provides representative Rf values for N-Boc protected amino acid derivatives in different solvent systems, illustrating how the choice of eluent affects the mobility of the compound on the silica plate.

Compound TypeEluent System (v/v)Reported Rf ValueReference
N-Boc-tryptophan derivative5% Ethyl Acetate / Petroleum Ether0.5 semanticscholar.org
N-Boc-aza-dipeptide benzyl (B1604629) ester10% Methanol / Dichloromethane0.59 amazonaws.com
t-butyl 2-isopropylhydrazinecarboxylate5% Methanol / Dichloromethane0.44 amazonaws.com

Mechanistic Studies and Computational Chemistry Insights

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of Methyl N-Boc-2-amino-5-iodopentanoate typically originates from precursors such as N-Boc-protected glutamic acid or related derivatives with a five-carbon chain. A common and plausible pathway involves the conversion of a terminal functional group, such as a hydroxyl or carboxylic acid, into an iodo moiety.

A frequently employed strategy begins with a starting material like Methyl N-Boc-2-amino-5-hydroxypentanoate. The introduction of the iodine atom at the C5 position is generally achieved through a nucleophilic substitution reaction. To facilitate this, the hydroxyl group is first converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs). This is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

The subsequent step is a nucleophilic substitution where an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), displaces the tosylate or mesylate group. This reaction, often conducted in a polar aprotic solvent like acetone (B3395972) or DMF, is a classic example of a Finkelstein reaction. The mechanism is proposed to be a bimolecular nucleophilic substitution (SN2) pathway. In this concerted mechanism, the iodide nucleophile attacks the electrophilic C5 carbon from the backside, simultaneously displacing the leaving group.

An alternative on-resin iodination-substitution approach has also been demonstrated for similar structures, highlighting the versatility of this transformation in different synthetic contexts. nih.gov

Table 1: Proposed SN2 Reaction for Iodination

Step Reactants Reagents Product Mechanism
1. Activation Methyl N-Boc-2-amino-5-hydroxypentanoate TsCl, Pyridine Methyl N-Boc-2-amino-5-tosyloxypentanoate Nucleophilic Acyl Substitution

Stereochemical Influence on Reaction Mechanisms

The primary stereocenter in this compound is the α-carbon (C2), which is typically derived from a chiral amino acid precursor (L- or D-glutamic acid). A critical aspect of the synthetic pathway is the preservation of the stereochemical integrity at this center.

The N-Boc protecting group plays a crucial role in preventing racemization of the α-carbon. Under the relatively mild basic and nucleophilic conditions used for the tosylation and subsequent iodination at the C5 position, the stereochemistry at C2 is expected to remain unchanged. Since the SN2 reaction occurs at the terminal carbon of the side chain, which is achiral, there is no direct impact on the chiral center.

Computational Modeling of Molecular Conformation and Reactivity (e.g., DFT/DNP)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the molecular properties of compounds like this compound. odu.edu Although specific DFT studies on this exact molecule are not widely published, the methodology can be applied to elucidate its conformational landscape and electronic structure.

DFT calculations, often using basis sets like B3LYP/6-31G**, can be employed to perform a conformational analysis. The flexible five-carbon side chain allows for numerous possible conformations (rotamers). Computational modeling can identify the lowest energy (most stable) conformers in the gas phase or in solution (using implicit solvent models). These calculations would consider the steric hindrance from the bulky tert-butoxycarbonyl (Boc) group and the large iodine atom.

Furthermore, DFT can be used to calculate various reactivity descriptors:

Molecular Electrostatic Potential (MEP) Map: This would visualize the electron density distribution, highlighting electrophilic sites (prone to nucleophilic attack) and nucleophilic sites. The C5 carbon, bonded to the electronegative iodine, would be identified as an electrophilic center.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Such computational analyses have been successfully applied to other N-Boc-protected amino esters and halogenated organic molecules to predict their behavior in chemical reactions. btu.edu.trodu.edu

Table 2: Illustrative DFT-Calculated Properties for a Hypothetical Low-Energy Conformer

Property Calculated Value (Illustrative) Significance
Relative Energy 0.00 kcal/mol Most stable conformer
Dipole Moment 2.5 D Indicates molecular polarity
HOMO Energy -6.8 eV Related to ionization potential
LUMO Energy -0.5 eV Related to electron affinity

Understanding Transition States and Energetic Profiles of Key Reactions

Computational modeling is instrumental in mapping the energetic landscape of a chemical reaction, including the identification of transition states and the calculation of activation energies. For the key iodination step in the synthesis of this compound (the SN2 displacement of a tosylate by iodide), DFT can be used to model the transition state.

The transition state for this SN2 reaction would feature a pentacoordinate carbon at C5, where the C-OTs bond is partially broken and the C-I bond is partially formed. The iodide nucleophile and the leaving tosylate group would be positioned approximately 180° apart. DFT calculations can determine the precise geometry and energy of this high-energy species.

Emerging Research Trajectories and Future Prospects for Methyl N Boc 2 Amino 5 Iodopentanoate

The synthetic amino acid derivative, Methyl N-Boc-2-amino-5-iodopentanoate, is emerging as a highly versatile and valuable building block in chemical synthesis. Its structure, featuring a protected amine, a methyl ester, and a terminal alkyl iodide, offers a unique combination of functionalities that positions it at the forefront of several advanced research areas. The exploration of this compound is paving the way for significant innovations, from the development of greener synthetic methodologies to the creation of novel materials and complex bioactive molecules. This article focuses on the emerging research trajectories and future prospects concerning this specific iodoamino acid derivative.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl N-Boc-2-amino-5-iodopentanoate to ensure high yield and purity?

  • Methodological Answer : The synthesis involves protecting the amine group with a Boc (tert-butoxycarbonyl) group, followed by iodination at the 5-position of the pentanoate backbone. Key steps include:

  • Using anhydrous conditions to prevent hydrolysis of the Boc group.
  • Optimizing stoichiometry during iodination (e.g., employing N-iodosuccinimide or iodine monochloride) to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitoring by TLC and NMR ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be analyzed?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the Boc group’s tert-butyl signal at ~1.4 ppm (9H singlet) and the methyl ester at ~3.6 ppm. The amino proton (if deprotected) appears as a broad peak near 5 ppm.
  • ¹³C NMR : Confirm the carbonyl groups (Boc: ~155 ppm; ester: ~170 ppm) and the iodine-bearing carbon’s deshielding (~30 ppm for C-I).
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern due to iodine (1:1 ratio for M and M+2 peaks).
  • IR : The Boc group shows C=O stretching at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How does the iodine atom in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The C-I bond’s moderate strength (vs. C-Br or C-Cl) allows selective activation under Suzuki-Miyaura or Sonogashira conditions. Mechanistic studies using DFT calculations or kinetic isotope effects can elucidate:

  • Oxidative addition rates with Pd(0) catalysts (e.g., Pd(PPh₃)₄).
  • Steric effects from the Boc group on coupling efficiency.
  • Comparative studies with non-iodinated analogs (e.g., bromo derivatives) to assess electronic contributions .

Q. What strategies mitigate racemization when incorporating this compound into peptide synthesis?

  • Methodological Answer :

  • Low-Temperature Coupling : Activate the carboxylate at 0–4°C using HOBt/DIC to minimize base-induced racemization.
  • Steric Protection : The Boc group reduces nucleophilic attack on the α-carbon.
  • Monitoring : Use chiral HPLC or circular dichroism to track enantiopurity post-synthesis.
  • Alternative Coupling Reagents : PyAOP or COMU® may offer milder conditions than HATU .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pKa Calculations : Tools like MarvinSketch or SPARC predict deprotonation sites (e.g., amine vs. ester).
  • MD Simulations : Simulate hydrolysis pathways of the Boc group in acidic (pH < 2) or basic (pH > 10) environments.
  • Experimental Validation : Compare computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?

  • Methodological Answer :

  • Reproduce Synthesis : Ensure consistent Boc protection and iodination steps.
  • Crystallinity Analysis : Use DSC to assess polymorphic forms affecting melting points.
  • Spectral Replication : Compare NMR chemical shifts with databases (e.g., SDBS or Reaxys) and verify solvent effects (e.g., DMSO vs. CDCl₃).
  • Collaborative Validation : Cross-check data with independent labs using standardized protocols .

Experimental Design

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in cancer cell lines?

  • Methodological Answer :

  • Cytotoxicity : MTT or SRB assays in HepG2 or MCF-7 cells, with IC₅₀ calculations.
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation.
  • Target Engagement : Competitive binding assays (e.g., SPR) to identify protein targets.
  • Control Experiments : Compare with non-iodinated analogs to isolate iodine’s role .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.